For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to BODIPY™ FL Hydrazide
This guide provides a comprehensive overview of BODIPY™ FL Hydrazide, a versatile fluorescent probe for the detection and labeling of carbonyl-containing molecules. It covers the core chemical structure, photophysical properties, reaction mechanisms, and detailed protocols for its application in biological research.
Introduction
BODIPY™ FL Hydrazide is a bright, green-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family.[] Characterized by high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental pH and polarity, BODIPY dyes are exceptional tools for bioimaging and analysis.[2][3] The key feature of BODIPY FL Hydrazide is its terminal hydrazide moiety (-NHNH₂), which serves as a reactive handle for the covalent labeling of aldehydes and ketones.[4]
This reactivity makes it an ideal probe for labeling glycoproteins, polysaccharides, and other biomolecules containing or modified to contain carbonyl groups.[5] Its applications are prominent in fluorescence microscopy, flow cytometry, high-throughput screening, and drug discovery.
Chemical Structure and Physicochemical Properties
The core of BODIPY FL Hydrazide is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure, which is responsible for its robust fluorescent properties.
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IUPAC Name: 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid, hydrazide
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Molecular Formula: C₁₄H₁₇BF₂N₄O
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Appearance: Brown to orange solid
The key physicochemical and spectral properties are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 306.12 g/mol | |
| Excitation Maximum (λex) | ~503 nm | |
| Emission Maximum (λem) | ~509 - 516 nm | |
| Molar Extinction Coeff. (ε) | ~92,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.97 | |
| Fluorescence Lifetime (τ) | ~5.7 nanoseconds | |
| Solubility | Soluble in polar organic solvents (DMSO, DMF), methanol; poorly soluble in water. | |
| Storage Conditions | Store at -20°C in the dark, desiccated. Can be shipped at room temperature for short periods. |
Mechanism of Action and Labeling Chemistry
The primary utility of BODIPY FL Hydrazide lies in its specific reaction with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This reaction is a nucleophilic addition-elimination process.
For biological applications, particularly for labeling glycoproteins, target aldehyde groups are often not naturally present. They can be generated through mild oxidation of cis-diols in carbohydrate residues (like sialic acids) using sodium periodate (NaIO₄). The reaction proceeds in two main stages:
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Oxidation: Glycoprotein sugar moieties are oxidized with NaIO₄ to create reactive aldehydes.
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Hydrazone Formation: The hydrazide group of the BODIPY dye nucleophilically attacks the aldehyde, forming a covalent hydrazone linkage. This bond can be further stabilized by reduction with an agent like sodium cyanoborohydride to form a more stable alkylhydrazine bond, though the hydrazone is often sufficient for many applications.
Diagram of the Labeling Reaction
Caption: Chemical labeling workflow for glycoproteins.
Experimental Protocols
Protocol 4.1: General Labeling of Glycoproteins (e.g., Antibodies)
This protocol describes the site-specific labeling of glycoproteins by oxidizing their carbohydrate domains to create aldehydes for reaction with BODIPY FL Hydrazide.
Materials:
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Glycoprotein (e.g., IgG antibody)
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BODIPY FL Hydrazide
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Sodium meta-periodate (NaIO₄)
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Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
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Quenching Solution: 15 mM Glycerol or similar quenching agent
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Anhydrous DMSO
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Desalting column (e.g., Sephadex G-25)
Procedure:
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Protein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 2-5 mg/mL.
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Oxidation:
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Prepare a fresh 20-100 mM solution of NaIO₄ in ice-cold Reaction Buffer. Protect from light.
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Add the NaIO₄ solution to the protein solution to achieve a final concentration of 1-10 mM. Note: 1 mM periodate selectively targets terminal sialic acids, while >10 mM will oxidize other sugars.
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Incubate the reaction for 30-60 minutes on ice in the dark.
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Quenching (Optional but Recommended): Stop the oxidation by adding a quenching solution (e.g., glycerol) to a final concentration of 15 mM and incubate for 10 minutes on ice.
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Purification: Immediately remove excess periodate and quenching agent by passing the solution through a desalting column pre-equilibrated with Reaction Buffer (pH 5.5).
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Dye Preparation: Prepare a 50 mM stock solution of BODIPY FL Hydrazide in anhydrous DMSO.
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Labeling Reaction:
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Add the BODIPY FL Hydrazide stock solution to the purified, oxidized glycoprotein solution. A final dye concentration of 5-10 mM is a good starting point.
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Incubate for 2 hours to overnight at room temperature, protected from light.
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Final Purification: Remove unreacted dye by extensive dialysis or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
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Storage: Store the labeled glycoprotein at 4°C for short-term use or at -20°C (with glycerol) for long-term storage.
Protocol 4.2: Fluorescent Imaging of Live Cells
This protocol provides a general workflow for visualizing cellular components labeled with BODIPY FL conjugates.
Materials:
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Cells grown on chambered coverglass
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BODIPY FL-labeled molecule of interest (e.g., a lipid or drug)
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Cell culture medium (e.g., DMEM)
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Hoechst 33342 or DAPI for nuclear counterstain
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Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
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Cell Culture: Plate cells on a chambered coverglass and grow to the desired confluency.
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Labeling:
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Prepare the BODIPY FL-labeled probe at the desired final concentration in cell culture medium.
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Remove the existing medium from the cells and replace it with the probe-containing medium.
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Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C and 5% CO₂. The optimal time and concentration must be determined empirically.
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Washing: Gently wash the cells two to three times with warm culture medium or PBS to remove the unbound probe.
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Counterstaining (Optional): To visualize nuclei, incubate cells with a nuclear stain like Hoechst 33342 (e.g., 1 µg/mL) for 10-20 minutes at room temperature.
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Final Wash: Perform a final wash with warm medium or PBS.
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Imaging:
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Immediately image the live cells using a fluorescence microscope.
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Detect BODIPY FL fluorescence using a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~500-550 nm).
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Detect the nuclear stain using a DAPI filter set if applicable.
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Applications and Significance
BODIPY FL Hydrazide is a cornerstone reagent for glycobiology and drug development due to its specificity and excellent photophysical properties.
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Glycoprotein Profiling: Enables the fluorescent labeling of glycoproteins on cell surfaces, in cell lysates, or after separation by gel electrophoresis. This is critical for studying changes in glycosylation associated with disease states like cancer.
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Drug Delivery and Tracking: Drugs functionalized with a hydrazide group can be conjugated to carrier molecules or tracked directly within cells. The BODIPY fluorophore allows for real-time visualization of drug localization and release.
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High-Sensitivity Analysis: Its high extinction coefficient and quantum yield make it suitable for highly sensitive detection in applications like HPLC with fluorescence detection (HPLC/FLD), providing significantly better limits of detection than traditional labels.
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Cellular Imaging: As a hydrophobic dye, it is well-suited for labeling lipids and membranes, providing crisp, high-contrast images in fluorescence microscopy.
Workflow for Glycoprotein Analysis
Caption: Experimental workflow for glycoprotein analysis.
Disclaimer: This document is for research informational purposes only. Protocols should be optimized for specific experimental contexts. BODIPY is a trademark of Thermo Fisher Scientific.
